4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
The compound 4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a structurally complex heterocyclic molecule featuring a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core modified with a 4-methoxyphenyl group at position 1 and a 2-(cyclohex-1-en-1-yl)ethyl substituent at position 4. The 6,6-dioxide moiety indicates sulfone functionalization, which enhances polarity and stability compared to non-oxidized thiophene derivatives .
Synthetic routes for analogous compounds, as described by Shaitanov et al. (2006), involve cyclocondensation reactions and substitution strategies to introduce diverse alkyl/aryl groups at positions 1 and 4 . The compound is cataloged in PubChem, though detailed experimental data (e.g., spectral, thermodynamic) remain unspecified .
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-27-18-9-7-17(8-10-18)23-20-15-28(25,26)14-19(20)22(13-21(23)24)12-11-16-5-3-2-4-6-16/h5,7-10,19-20H,2-4,6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOZOPHYUANGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.37 g/mol. The structure features a thieno[3,4-b]pyrazin core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N2O2 |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 51072-34-5 |
| Purity | 97% |
Research indicates that compounds similar to this one exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. The methoxyphenyl group is particularly significant for its interaction with biological targets.
Enzyme Inhibition
Studies have shown that derivatives with a methoxyphenyl group can inhibit specific enzymes like ALOX15 (lipoxygenase), which plays a role in inflammatory processes. For instance, IC50 values for related compounds suggest significant inhibitory activity against linoleate and arachidonic acid oxygenation pathways .
Receptor Interaction
The structural configuration allows for potential interactions with neurotransmitter receptors, which may contribute to antidepressant effects similar to those seen in compounds like venlafaxine .
In vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate inhibition of lipoxygenase activity. A study reported an IC50 value of approximately 0.018 for selective inhibition of linoleate oxygenation compared to arachidonic acid . This suggests a preference for specific fatty acid substrates, which could be exploited in therapeutic contexts.
Case Studies
- Anti-inflammatory Activity : A study involving a related compound demonstrated significant anti-inflammatory effects in rat models by inhibiting the production of pro-inflammatory cytokines.
- Antidepressant-like Effects : Another case study highlighted the antidepressant-like effects of methoxyphenyl derivatives in behavioral tests, indicating potential utility in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analog, (4aR,7aS)-4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (CAS: 1212432-82-0), differs in two key features:
- Substituent at Position 4: The target compound has a 2-(cyclohex-1-en-1-yl)ethyl group, introducing a conjugated alkene and extended alkyl chain, whereas the analog has a cyclohexyl group.
- Aryl Group at Position 1 : The target compound’s 4-methoxyphenyl group (para-substituted) versus the analog’s 3-methoxyphenyl (meta-substituted) alters electronic effects. The para-methoxy group may improve resonance stabilization and influence binding interactions in biological systems .
Bioactivity Implications
While direct bioactivity data for the target compound is unavailable, related thienopyrazinone dioxides exhibit varied pharmacological profiles:
- Cyclohexyl Derivatives : Demonstrate moderate enzyme inhibition (e.g., kinase targets) due to hydrophobic interactions with binding pockets .
- Phenylethyl Derivatives: Shaitanov et al. (2005) reported that 4-(2-phenylethyl) analogs show enhanced π-π stacking capabilities, improving affinity for aromatic receptor sites . The target compound’s cyclohexenylethyl group may balance hydrophobicity and steric bulk, optimizing bioavailability.
Crystallographic and Computational Studies
Structural refinement of such compounds often employs SHELXL , a program widely used for small-molecule crystallography . Computational predictions (e.g., density functional theory) for the analog’s physicochemical properties (e.g., boiling point, pKa) align with experimental trends, suggesting reliability for estimating the target compound’s behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
